1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride
Description
1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . It is characterized by a spirocyclic structure containing two oxygen atoms and an amine group. This compound is primarily used in research and development settings and is not intended for medicinal or household use .
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-7-1-3-8(4-2-7)10-5-6-11-8;/h7H,1-6,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJKRHOYLJJAQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N)OCCO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper safety and quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Scientific Research Applications
1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride has been investigated for various applications:
Pharmaceutical Development
This compound is recognized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structural features enhance bioactivity and facilitate the development of new therapeutic agents. For instance, it has been explored in the synthesis of tachykinin receptor antagonists, which are implicated in conditions such as asthma and pain management .
Material Science
In material science, this compound is utilized in formulating advanced polymers and composites. These materials exhibit improved mechanical properties and thermal stability, making them suitable for applications in aerospace and automotive industries .
Biochemical Research
The compound serves as a valuable reagent in biochemical assays, aiding in the study of enzyme kinetics and protein interactions. This is crucial for drug discovery processes where understanding biomolecular interactions can lead to the identification of new drug candidates .
Environmental Applications
Research is ongoing into the potential use of this compound in developing eco-friendly solvents and cleaning agents. Its application in sustainable practices highlights its versatility beyond traditional chemical uses .
Case Study 1: Synthesis of Tachykinin Receptor Antagonists
A study focused on synthesizing potential tachykinin receptor antagonists based on the spirocyclic structure of this compound demonstrated varying binding affinities depending on stereochemistry. This research underscores the importance of structural modifications in enhancing biological activity .
Case Study 2: Polymer Development
Research conducted on utilizing this compound in polymer formulations indicated significant improvements in mechanical strength and thermal resistance compared to conventional materials. These findings suggest potential applications in high-performance environments .
Mechanism of Action
The mechanism of action of 1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, potentially affecting their function. The spirocyclic structure may also contribute to its unique properties and interactions .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decane: Lacks the amine group, making it less reactive in certain chemical reactions.
1,4-Dioxaspiro[4.5]dec-8-ylamine: Similar structure but without the hydrochloride salt, affecting its solubility and stability.
Uniqueness
1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride is unique due to its combination of a spirocyclic structure, amine group, and hydrochloride salt. This combination imparts specific chemical and physical properties, making it valuable for research applications .
Biological Activity
1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride is a chemical compound that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. Its unique spirocyclic structure and functional groups suggest potential biological activities that warrant investigation.
- Molecular Formula : C₈H₁₆ClNO₂
- Molecular Weight : 193.67 g/mol
- IUPAC Name : 1,4-dioxaspiro[4.5]decan-8-amine; hydrochloride
This compound is characterized by its spirocyclic structure, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through:
- Hydrogen bonding : The amine group can form hydrogen bonds with target proteins or nucleic acids.
- Electrostatic interactions : The presence of the hydrochloride salt enhances solubility and interaction with charged biomolecules.
These interactions may lead to alterations in biological pathways, contributing to its potential therapeutic effects.
Neuropharmacological Effects
This compound has been investigated for its interactions with neurokinin receptors. A related compound demonstrated significant binding affinity to σ1 receptors, indicating that spirocyclic compounds may play a role in modulating neuropharmacological pathways . The potential for developing tachykinin receptor antagonists based on similar scaffolds suggests that this compound could also exhibit neuroactive properties .
Synthesis and Evaluation
A study focused on the synthesis of derivatives of 1,4-Dioxa-spiro[4.5]decane explored their biological activities as potential drug candidates. The synthesized compounds were evaluated for their binding affinities and biological activities, revealing promising results for certain derivatives in receptor binding assays .
Cytotoxicity Assessment
In research evaluating related spirocyclic compounds, one derivative was found to be significantly cytotoxic compared to others, highlighting the potential for this compound to be developed as an anticancer agent . This indicates that further studies could elucidate its efficacy in cancer treatment.
Comparative Analysis
A comparison of this compound with similar compounds reveals distinct differences in biological activity:
| Compound Name | Binding Affinity (K(i) nM) | Notable Activity |
|---|---|---|
| 1,4-Dioxa-spiro[4.5]decane | Not available | General scaffold for drug discovery |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | 5.4 ± 0.4 | High affinity for σ1 receptors |
| (±)-(2R*,5R*)-2-(4-iodophenyl)-7-chloro-1,4-dioxa-spiro[4.5]deca-6,9-dien-8-one | Not available | Highly cytotoxic |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride, and how can purity be optimized?
- Methodology : The compound is often synthesized via reductive amination of spirocyclic ketones followed by acid-catalyzed cyclization. For example, intermediates like 8-amino-1,4-dioxa-spiro[4.5]decane-8-carboxylic acid can undergo esterification (e.g., using trimethylsilyldiazomethane) and subsequent purification via column chromatography . Purity optimization involves rigorous solvent selection (e.g., THF/water systems) and quenching with sodium bicarbonate to neutralize excess HCl .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodology :
- Spectroscopy : ¹H NMR and IR spectroscopy are critical for confirming the spirocyclic structure and amine hydrochloride moiety. Peaks corresponding to the dioxolane ring (δ 3.8–4.2 ppm in ¹H NMR) and carbonyl groups (stretching ~1700 cm⁻¹ in IR) are diagnostic .
- Chromatography : HPLC with UV detection (λ = 210–230 nm) ensures purity (>98%) by resolving unreacted intermediates .
Q. How does the compound’s solubility profile impact experimental design?
- Methodology : The hydrochloride salt enhances water solubility, enabling aqueous-phase reactions. For organic solvents, solubility in THF, DMSO, and dichloromethane is well-documented. Pre-experiment solubility testing at varying temperatures (0–25°C) is advised to avoid precipitation during kinetic studies .
Advanced Research Questions
Q. What strategies are effective for functionalizing the spirocyclic core to study structure-activity relationships (SAR)?
- Methodology :
- Reductive Amination : Introduce hydrophobic substituents (e.g., benzyl groups) via reaction with aldehydes and NaCNBH₃ to probe binding interactions .
- Esterification : Modify the carboxylate group (e.g., ethyl ester formation) to alter lipophilicity and assess metabolic stability .
- Spiro-Ring Expansion : Incorporate larger rings (e.g., 1,4-dioxa-spiro[4.6]undecane) to evaluate steric effects on target binding .
Q. How can molecular docking and kinetic analysis elucidate interactions with biological targets like MDM2-p53?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model interactions between the spirocyclic amine and hydrophobic binding pockets (e.g., Phe, Trp residues in MDM2). Energy minimization and binding affinity scoring guide SAR refinement .
- Kinetic Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants (Kd) under physiological conditions .
Q. What environmental and safety considerations are critical for handling this compound?
- Methodology :
- Toxicity Profiling : Classified under EU regulations (H317: Skin Sensitizer; H412: Harmful to aquatic life). Use fume hoods and avoid aqueous waste disposal without neutralization .
- Waste Management : Degrade residual compound via ozonolysis or Fenton reaction to minimize environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
